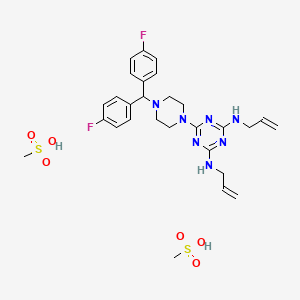![molecular formula C21H18N2O6 B1662962 trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione CAS No. 442644-28-2](/img/structure/B1662962.png)
trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione
Overview
Description
JW 67 is a chemical compound known for its role as an inhibitor of the canonical Wnt signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and migration.
Scientific Research Applications
JW 67 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the Wnt signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand cell signaling, proliferation, and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly colorectal cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt signaling pathway.
Future Directions
Mechanism of Action
JW 67 exerts its effects by inhibiting the canonical Wnt signaling pathway. It affects the multiprotein complex consisting of beta-catenin, glycogen synthase kinase 3 beta, AXIN, adenomatous polyposis coli, and casein kinase 1. This inhibition leads to a rapid reduction in active beta-catenin levels, followed by the downregulation of Wnt target genes such as AXIN2, SP5, and NKD1 .
Biochemical Analysis
Biochemical Properties
JW 67 targets the β-catenin destruction complex (GSK-3β/AXIN/APC) to induce β-catenin degradation . This interaction plays a crucial role in the regulation of biochemical reactions within the cell. The compound is selective for the canonical Wnt pathway over other signaling pathways .
Cellular Effects
In terms of cellular effects, JW 67 has been shown to reduce the growth of colorectal cancer (CRC) cell lines by inhibiting cell-cycle progression at the G1/S phase . This indicates that JW 67 can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of JW 67 involves its interaction with the β-catenin destruction complex, leading to the degradation of β-catenin . This action disrupts the canonical Wnt signaling pathway, which plays a crucial role in cell growth and differentiation.
Dosage Effects in Animal Models
In animal models, JW 67 has been shown to significantly decrease tumor weight and the number of nodules, especially when used in combination with paclitaxel . This suggests that the effects of JW 67 can vary with different dosages and that it may have potential therapeutic applications in the treatment of cancer.
Subcellular Localization
Considering its role as an inhibitor of the Wnt signaling pathway, it is likely that JW 67 localizes to the cytoplasm where it interacts with the β-catenin destruction complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JW 67 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of JW 67 typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, which is essential for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
JW 67 undergoes various chemical reactions, including:
Oxidation: JW 67 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: JW 67 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized JW 67 derivatives, while reduction may produce reduced forms of the compound .
Comparison with Similar Compounds
JW 67 is unique in its specific inhibition of the canonical Wnt signaling pathway. Similar compounds include:
IWP-4: Another inhibitor of the Wnt pathway, but with different molecular targets.
Wogonin: A flavonoid with anti-inflammatory and anticancer properties, also affecting the Wnt pathway.
IWR-1: Inhibits the Wnt pathway by stabilizing AXIN, leading to beta-catenin degradation.
JW 67 stands out due to its potent inhibition of beta-catenin and its downstream effects on Wnt target genes, making it a valuable tool in cancer research .
If you have any further questions or need more details, feel free to ask!
properties
InChI |
InChI=1S/C21H18N2O6/c24-17-20(13-5-1-3-7-15(13)22-17)26-9-19(10-27-20)11-28-21(29-12-19)14-6-2-4-8-16(14)23-18(21)25/h1-8H,9-12H2,(H,22,24)(H,23,25) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXRSHKJNDFHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC3(O1)C4=CC=CC=C4NC3=O)COC5(C6=CC=CC=C6NC5=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442644-28-2 | |
| Record name | 442644-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



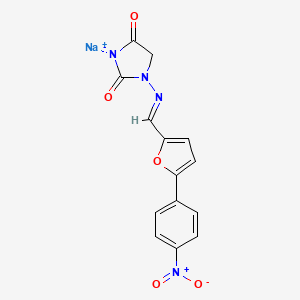

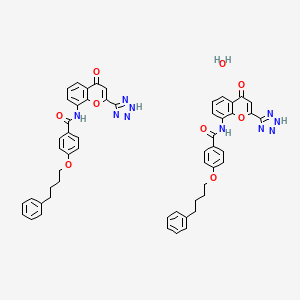
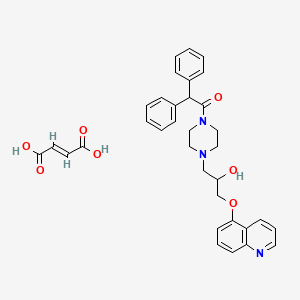
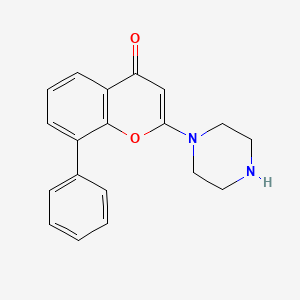
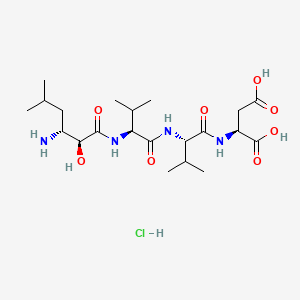
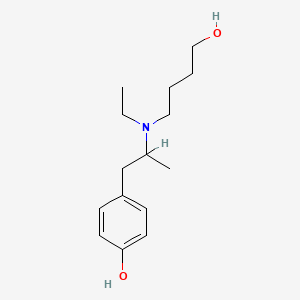
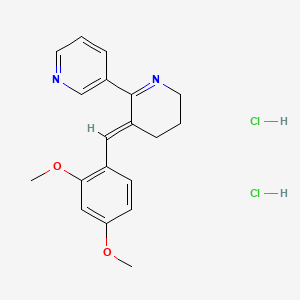
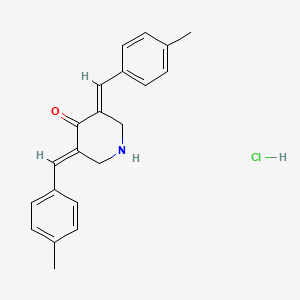


![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)

